molecular formula C7H8N2O4 B8423070 (5-Methoxy-4-nitropyridin-2-yl)methanol

(5-Methoxy-4-nitropyridin-2-yl)methanol

Cat. No.: B8423070
M. Wt: 184.15 g/mol
InChI Key: OFHSRCBAXJMQEF-UHFFFAOYSA-N
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Description

(5-Methoxy-4-nitropyridin-2-yl)methanol is a pyridine derivative featuring a nitro group at position 4, a methoxy group at position 5, and a hydroxymethyl (-CH₂OH) substituent at position 2. This compound belongs to the nitropyridine family, which is notable for its electron-deficient aromatic ring system due to the electron-withdrawing nitro group. Such structural characteristics make nitropyridines valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

For instance, multicomponent syntheses of 4-methyl-5-nitropyridines (e.g., ethyl 2-oxo-2-(2,4,6-trimethyl-5-nitropyridin-3-yl)acetate) highlight the role of nitro groups in directing reactivity and stabilizing intermediates .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

(5-methoxy-4-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O4/c1-13-7-3-8-5(4-10)2-6(7)9(11)12/h2-3,10H,4H2,1H3

InChI Key

OFHSRCBAXJMQEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(N=C1)CO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Pyridine Positions) Functional Groups Key Properties/Effects
(5-Methoxy-4-nitropyridin-2-yl)methanol 2: -CH₂OH; 4: -NO₂; 5: -OCH₃ Nitro, methoxy, hydroxymethyl High polarity, electron-deficient ring
(4-Methoxypyridin-2-yl)methanol 2: -CH₂OH; 4: -OCH₃ Methoxy, hydroxymethyl Moderate polarity; electron-donating methoxy stabilizes ring
5-Methoxy-2-nitrophenol Phenol ring: 2: -NO₂; 5: -OCH₃ Nitro, methoxy, phenolic -OH Strong acidity (phenolic -OH); nitro enhances electrophilicity
Ethyl 2-oxo-2-(2,4,6-trimethyl-5-nitropyridin-3-yl)acetate 3: -CO-COOEt; 5: -NO₂; 2,4,6: -CH₃ Nitro, ester, methyl Low solubility in polar solvents; methyl groups hinder crystallization

Key Observations:

  • Electronic Effects: The nitro group in this compound significantly reduces electron density at positions 3 and 5, enhancing susceptibility to nucleophilic attack compared to non-nitro analogs like (4-Methoxypyridin-2-yl)methanol .
  • Acidity: The hydroxymethyl group in the target compound is more acidic than phenolic -OH in 5-Methoxy-2-nitrophenol due to the electron-withdrawing nitro group .
  • Synthetic Yields: Nitropyridine derivatives with methyl groups (e.g., 1-(2,4,6-Trimethyl-5-nitropyridin-3-yl)ethan-1-one, 91% yield) show higher yields than phenyl-substituted analogs (72–80%), suggesting steric and electronic benefits of methyl substituents .

Physicochemical Properties

Table 2: Experimental Data for Selected Nitropyridines

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm)
(2,4-Dimethyl-5-nitro-6-phenylpyridin-3-yl)(thiophen-2-yl)methanone 115–117 79 2.45 (s, 3H, CH₃), 7.25–7.90 (m, aromatic)
1-(2,4,6-Trimethyl-5-nitropyridin-3-yl)ethan-1-one 58–60 91 2.30 (s, 6H, CH₃), 2.55 (s, 3H, COCH₃)
Phenyl(2,4,6-trimethyl-5-nitropyridin-3-yl)methanone 72–74 72 2.40 (s, 6H, CH₃), 7.40–7.95 (m, Ph)

Insights:

  • Melting Points: Methyl-substituted nitropyridines exhibit lower melting points (58–74°C) than phenyl- or thiophene-containing derivatives (72–117°C), reflecting differences in crystallinity and intermolecular interactions .
  • Spectral Shifts: In ¹H NMR, nitro groups deshield adjacent protons (e.g., CH₃ at δ 2.30–2.55 ppm in methyl-substituted compounds), consistent with electron withdrawal .

Research Findings and Challenges

  • Synthetic Challenges: Introducing multiple electron-withdrawing groups (e.g., nitro and ester) on pyridine rings requires careful optimization of solvent and temperature, as seen in .
  • Computational Insights: Tools like Multiwfn could analyze the electron density distribution and reactivity hotspots in this compound, aiding in predicting its behavior in catalytic systems .

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